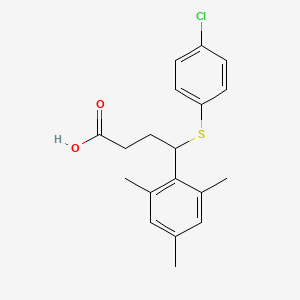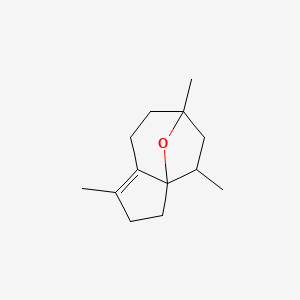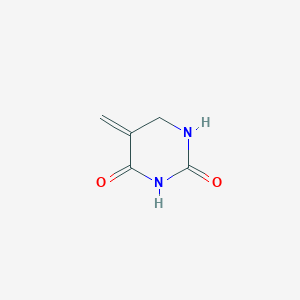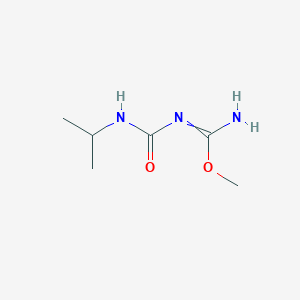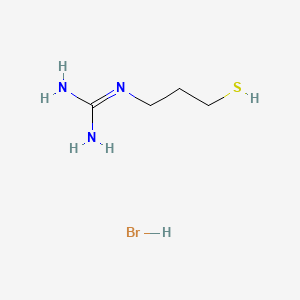
2-(3-Sulfanylpropyl)guanidine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Sulfanylpropyl)guanidine;hydrobromide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, in particular, has a sulfanyl group attached to a propyl chain, which is further connected to a guanidine moiety, and is stabilized as a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfanylpropyl)guanidine;hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2-(3-Sulfanylpropyl)guanidine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
科学研究应用
2-(3-Sulfanylpropyl)guanidine;hydrobromide has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-Sulfanylpropyl)guanidine;hydrobromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with anionic groups, such as phosphates and carboxylates, which are common in biological systems . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Aminomethanamidine: Another guanidine derivative with similar properties.
Diaminomethaniminium bromide: A related compound used in similar applications.
Uniqueness
2-(3-Sulfanylpropyl)guanidine;hydrobromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with sulfur-containing groups are desired .
属性
CAS 编号 |
40775-02-8 |
|---|---|
分子式 |
C4H12BrN3S |
分子量 |
214.13 g/mol |
IUPAC 名称 |
2-(3-sulfanylpropyl)guanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3S.BrH/c5-4(6)7-2-1-3-8;/h8H,1-3H2,(H4,5,6,7);1H |
InChI 键 |
IYMHGSLYGSZSSK-UHFFFAOYSA-N |
规范 SMILES |
C(CN=C(N)N)CS.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
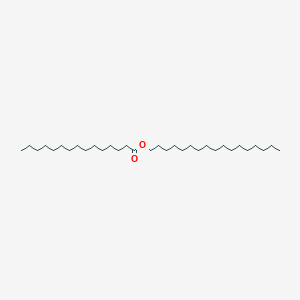
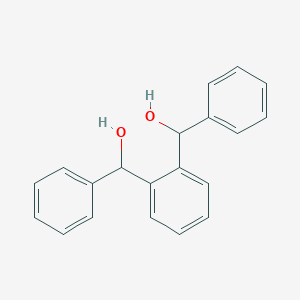
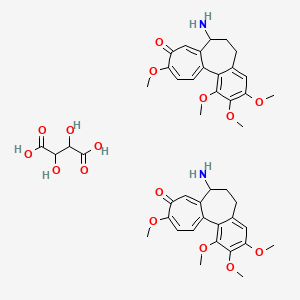
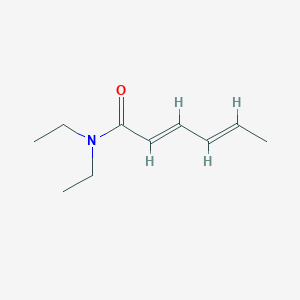
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
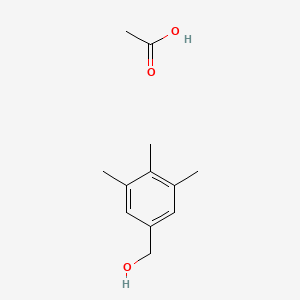
![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
